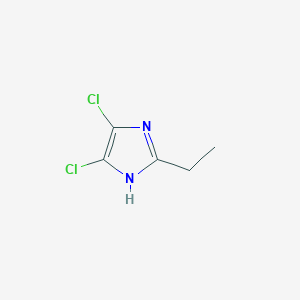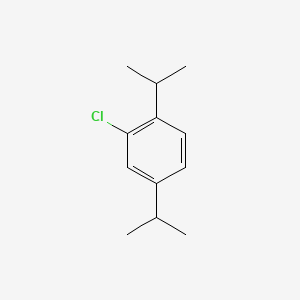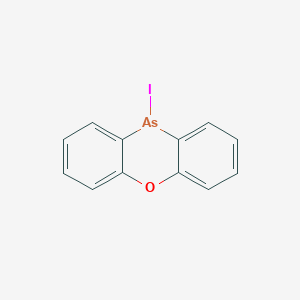
10-Iodo-10h-phenoxarsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iodo-10h-phenoxarsinine is an organoarsenic compound characterized by the presence of an iodine atom attached to a phenoxarsine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Iodo-10h-phenoxarsinine typically involves the reaction of 10,10’-bis(phenoxarsine) oxide with hydroiodic acid (HI). The reaction proceeds as follows:
Starting Material: 10,10’-bis(phenoxarsine) oxide.
Reagent: Hydroiodic acid (HI).
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
10-Iodo-10h-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted phenoxarsine derivatives .
Scientific Research Applications
10-Iodo-10h-phenoxarsinine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 10-Iodo-10h-phenoxarsinine involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with biological molecules, affecting their function and activity. This interaction can disrupt cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10h-phenoxarsine: Similar in structure but lacks the iodine atom.
10,10’-Bis(phenoxarsine) oxide: The precursor used in the synthesis of 10-Iodo-10h-phenoxarsinine.
10,10’-Bis(phenoxarsine) selenide: Formed by treating this compound with hydrogen selenide (H₂Se).
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
4227-32-1 |
|---|---|
Molecular Formula |
C12H8AsIO |
Molecular Weight |
370.02 g/mol |
IUPAC Name |
10-iodophenoxarsinine |
InChI |
InChI=1S/C12H8AsIO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
VVVJRIDLCFKHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



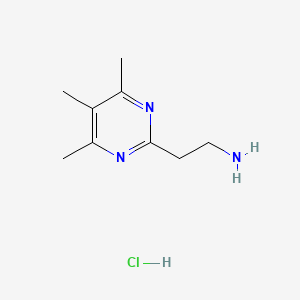
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
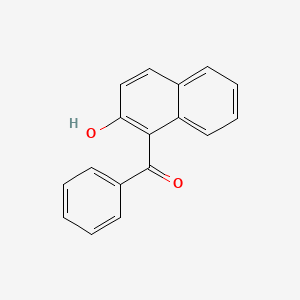
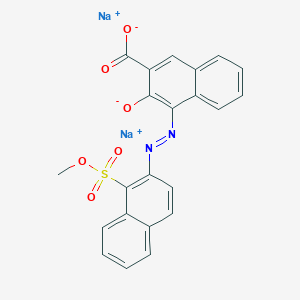
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)

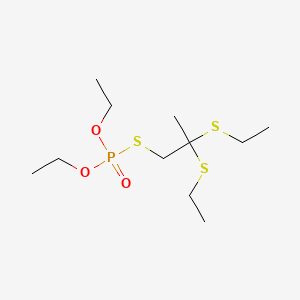
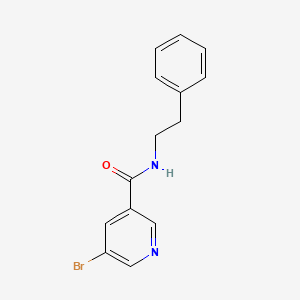
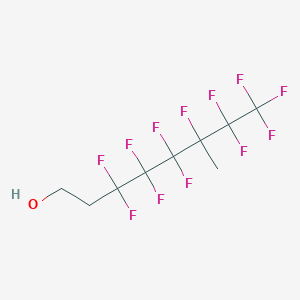
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
